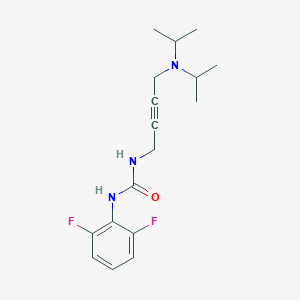

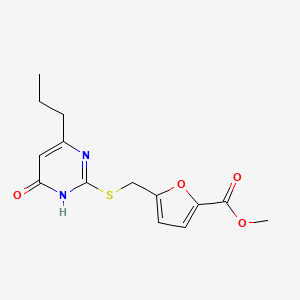

N1-(4-乙酰氨基苯基)-N2-(4-甲氧基苯乙基)草酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

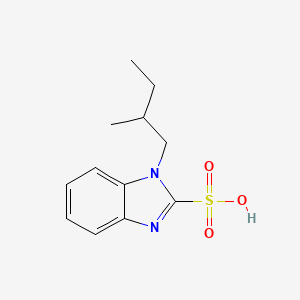

The synthesis of N1-(4-acetamidophenyl)-N2-(4-methoxyphenethyl)oxalamide and related compounds has been a subject of interest due to their potential pharmacological applications. In the context of anticonvulsant activities, the synthesis of N-benzyl 2-acetamido-3-methoxypropionamides has been explored, with a focus on the structure-activity relationship (SAR) of the N-benzyl group. The study found that 4'-substituted derivatives exhibited high activity, suggesting that the position and nature of substituents on the benzyl group significantly influence the anticonvulsant properties of these compounds . Additionally, the synthesis of silylated derivatives of N-(2-hydroxyphenyl)acetamide has been reported, where the reaction with chlorotrimethylsilane followed by transsilylation led to the formation of new compounds with distinct structures . These synthetic approaches highlight the versatility of acetamide derivatives in generating compounds with varied biological activities.

Molecular Structure Analysis

The molecular structure of acetamide derivatives has been extensively studied using various spectroscopic and analytical techniques. For instance, the crystal structure of 2-chloro-N-(4-methoxyphenyl)acetamide revealed that the methoxy group is nearly coplanar with the phenyl ring, while the acetamido group is twisted out of this plane. This arrangement facilitates the formation of hydrogen bonds and other non-covalent interactions, leading to a three-dimensional crystal structure . Similarly, the structure of N-(4-amino-2-methoxyphenyl)acetamide, a precursor to an anticancer drug, has been determined, showcasing the importance of molecular conformation in drug design . These structural analyses are crucial for understanding the chemical behavior and potential interactions of these compounds within biological systems.

Chemical Reactions Analysis

The chemical reactivity of acetamide derivatives is influenced by their molecular structure and the presence of functional groups. For example, the catalytic hydrogenation of N-(3-nitro-4-methoxyphenyl)acetamide to N-(3-amino-4-methoxyphenyl)acetamide has been achieved using a novel Pd/C catalyst. This process highlights the potential for green chemistry approaches in the synthesis of important intermediates for azo disperse dyes . Furthermore, the study of (2-methoxyphenyl)oxalate involved the investigation of its molecular structure and reactivity descriptors, providing insights into its chemical behavior and interactions . These analyses contribute to a deeper understanding of the chemical reactions that these compounds can undergo, which is essential for their application in various industrial and pharmaceutical contexts.

Physical and Chemical Properties Analysis

The physical and chemical properties of N1-(4-acetamidophenyl)-N2-(4-methoxyphenethyl)oxalamide and related compounds are determined by their molecular structures. Spectroscopic analysis, including IR, NMR, and X-ray diffraction, has been used to characterize these properties. For instance, the synthesis and characterization of (2-methoxyphenyl)oxalate involved the use of DFT methods to predict its geometry, vibrational frequencies, and NMR chemical shifts, which were then compared with experimental observations. The study also examined the compound's global chemical reactivity descriptors, molecular electrostatic potential, and thermodynamic properties, providing a comprehensive understanding of its behavior in different solvent media . These properties are fundamental to the development of new compounds with desired biological activities and physicochemical characteristics.

科学研究应用

聚合和生物医学兴趣

Gallardo 和 Román (1993) 的一项研究重点是合成和表征一种新的甲基丙烯酰胺衍生物,该衍生物支持具有潜在生物医学价值的功能性侧基。由于其独特的结构特性,所得聚合物显示出在各种应用中的前景 (Gallardo & Román, 1993).

环境修复

Pignatello 和 Sun (1995) 研究了使用光辅助芬顿反应在水中完全氧化各种化合物。他们的工作突出了环境修复应用的潜力,特别是在水资源中有害物质的降解方面 (Pignatello & Sun, 1995).

电化学研究

Bermejo 等人 (2000) 探索了美法沙胺的电化学氧化及其在尿液中的测定,通过差分脉冲伏安法。这项研究提供了对化合物电化学行为的见解,用于分析化学和生物分析中的潜在应用 (Bermejo 等人,2000).

新型合成方法

Mamedov 等人 (2016) 开发了一种合成 N1-(2-羧基芳基)-N2-(芳基或 H) 草酰胺的新方法,突出了一种合成复杂有机化合物的新方法,该方法可以在药物开发和材料科学中具有各种应用 (Mamedov 等人,2016).

光催化活性

Tao 等人 (2015) 研究了石墨烯/二氧化钛纳米复合材料去除对乙酰氨基酚的光活性增强,证明了这些材料在环境清理和水净化应用中的潜力 (Tao 等人,2015).

属性

IUPAC Name |

N'-(4-acetamidophenyl)-N-[2-(4-methoxyphenyl)ethyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O4/c1-13(23)21-15-5-7-16(8-6-15)22-19(25)18(24)20-12-11-14-3-9-17(26-2)10-4-14/h3-10H,11-12H2,1-2H3,(H,20,24)(H,21,23)(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKHKZXWMTIFWHF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)NC(=O)C(=O)NCCC2=CC=C(C=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1'-(4-Methyl-3-nitrobenzoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B3000236.png)

![2-(2,4-dichlorophenoxy)-N-[2-(3,5-dimethylphenoxy)ethyl]acetamide](/img/structure/B3000238.png)

![[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B3000241.png)

![2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B3000253.png)

![6-ethyl 3-methyl 2-(4-(tert-butyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B3000255.png)